An In-depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Iodo-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Iodo-5-nitrobenzoic acid, a versatile trifunctional chemical intermediate of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. The strategic placement of iodo, nitro, and carboxylic acid functionalities on the benzene ring offers a unique combination of reactivity, making it a valuable building block for the synthesis of complex molecules.
Core Chemical Identity and Physical Properties
3-Iodo-5-nitrobenzoic acid is a pale yellow solid that serves as a crucial precursor in various chemical transformations.[1] Its unique molecular architecture allows for selective modifications at three distinct points, providing a robust platform for generating diverse chemical entities.
Structural Information and Identifiers
The structure of 3-Iodo-5-nitrobenzoic acid is foundational to its reactivity. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring, influencing the regioselectivity of further substitutions. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, is particularly susceptible to cleavage, making it an excellent handle for cross-coupling reactions.[2]
Caption: Molecular structure of 3-Iodo-5-nitrobenzoic acid.
Physicochemical Properties
A summary of the key physical and chemical properties of 3-Iodo-5-nitrobenzoic acid is provided in the table below. These properties are essential for designing experimental setups, choosing appropriate solvent systems, and ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 6313-17-3 | [1][3][4] |
| Molecular Formula | C₇H₄INO₄ | [1][3][4] |
| Molecular Weight | 293.02 g/mol | [1][3][4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 164-168 °C | [1] |
| Predicted Boiling Point | 410.0 ± 35.0 °C | |
| Predicted Density | 2.156 ± 0.06 g/cm³ | |
| Predicted pKa | 3.13 ± 0.10 | |
| LogP | 1.8976 | [4] |
| Solubility | Limited solubility in water; soluble in polar organic solvents. Quantitative data not readily available. | [5] |
Synthesis of 3-Iodo-5-nitrobenzoic Acid
The synthesis of 3-Iodo-5-nitrobenzoic acid is most effectively achieved through a Sandmeyer-type reaction, starting from 3-Amino-5-nitrobenzoic acid. This method provides a reliable and regioselective route to the desired product. The causality behind this choice of starting material lies in the directing effects of the amino and carboxylic acid groups, which facilitate the introduction of the nitro group at the desired position in a preceding step, followed by the conversion of the amino group to the iodo functionality.
Proposed Synthetic Pathway
The synthesis involves the diazotization of the amino group on 3-Amino-5-nitrobenzoic acid, followed by the introduction of iodine using potassium iodide.
Caption: Proposed synthetic workflow for 3-Iodo-5-nitrobenzoic acid.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the well-established synthesis of the analogous compound, 4-iodo-3-nitrobenzoic acid, and is expected to provide a high yield of the desired product.[6]
Materials:
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3-Amino-5-nitrobenzoic acid
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Potassium Iodide (KI)
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Deionized Water
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Urea (for quenching excess nitrous acid)
Procedure:
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Preparation of the Amine Salt: In a reaction flask equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 3-Amino-5-nitrobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid. Stir the mixture and cool to 0-5 °C.
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Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Continue stirring for 1 hour at this temperature to ensure complete formation of the diazonium salt.
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Iodination: In a separate flask, prepare an aqueous solution of potassium iodide. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at 0-5 °C.
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Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A solid precipitate of 3-Iodo-5-nitrobenzoic acid will form.
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Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
Chemical Reactivity and Key Transformations
The trifunctional nature of 3-Iodo-5-nitrobenzoic acid makes it a versatile substrate for a variety of chemical transformations. The reactivity of each functional group can be selectively addressed, allowing for a stepwise construction of more complex molecules.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can readily undergo standard transformations such as esterification and amidation.
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Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is often performed to protect the carboxylic acid or to modify the solubility and pharmacokinetic properties of a derivative.
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Amidation: Conversion to an amide is typically achieved by first activating the carboxylic acid, for example, by forming an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. This is a common strategy in the synthesis of bioactive compounds.[2]
Reactions Involving the Iodo Group
The carbon-iodine bond is the most reactive site for cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with a boronic acid or ester is a highly efficient method for forming a new carbon-carbon bond, enabling the synthesis of biaryl compounds.
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Sonogashira Coupling: Palladium-catalyzed coupling with a terminal alkyne allows for the introduction of an alkynyl group.
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Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with an amine.
Reactions of the Nitro Group
The nitro group can be readily reduced to an amino group, which can then be further functionalized.
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Reduction to an Amine: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or iron powder in acidic media. The resulting 3-amino-5-iodobenzoic acid is a valuable intermediate for further derivatization.
Caption: Reactivity map of 3-Iodo-5-nitrobenzoic acid.
Applications in Drug Discovery and Development
3-Iodo-5-nitrobenzoic acid is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of anti-inflammatory and antimicrobial agents.[1][2] Its utility stems from the ability to generate a diverse library of derivatives through the selective modification of its three functional groups.
Precursor for Anti-Inflammatory Agents
Derivatives of 3-Iodo-5-nitrobenzoic acid have been explored as scaffolds for the development of novel anti-inflammatory drugs. For instance, the analogous 3-chloro-5-nitrobenzoic acid is used to synthesize benzimidazole derivatives that act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1] A similar synthetic strategy can be employed with the iodo-analogue to potentially generate new chemical entities with improved potency or selectivity.
Intermediate for Kinase Inhibitors
The biaryl scaffolds accessible through Suzuki coupling of 3-Iodo-5-nitrobenzoic acid are prevalent in many kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology. The ability to introduce various substituents onto the benzoic acid core allows for the fine-tuning of interactions with the kinase active site, enabling the development of potent and selective inhibitors.
Spectroscopic Characterization
Definitive spectroscopic data for 3-Iodo-5-nitrobenzoic acid is not widely available in public databases. However, based on the analysis of structurally related compounds, the following characteristic spectral features are expected.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Iodo-5-nitrobenzoic acid will be dominated by the characteristic absorptions of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad |
| 1710-1680 | C=O stretch (carboxylic acid) | Strong |
| 1550-1475 | N-O asymmetric stretch (nitro group) | Strong |
| 1360-1290 | N-O symmetric stretch (nitro group) | Strong |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| 1600-1450 | C=C stretch (aromatic ring) | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxyl groups and the deshielding effect of the iodine atom.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxyl carbon. The carbon bearing the iodo group will exhibit a characteristic upfield shift compared to an unsubstituted carbon, while the carbons adjacent to the nitro and carboxyl groups will be shifted downfield.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 293. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and the nitro group (-NO₂, M-46). The loss of an iodine atom (M-127) would also be a significant fragmentation pathway.
Safety and Handling
3-Iodo-5-nitrobenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazard Statements: Causes serious eye irritation. Very toxic to aquatic life with long-lasting effects.[3]
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Precautionary Statements: Avoid release to the environment. Wear protective gloves, eye protection, and face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
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Storage: Store in a tightly sealed container in a cool, dry place.[4]
Conclusion
3-Iodo-5-nitrobenzoic acid is a highly versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules, particularly those with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
References
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PubChem. (n.d.). 3-Iodo-5-nitrobenzoic acid. Retrieved January 11, 2026, from [Link]
- Zhang, X., & Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 1102-1105.
